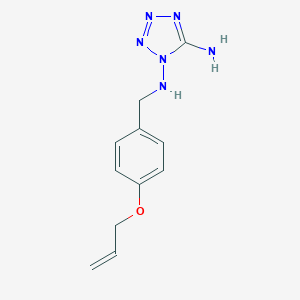![molecular formula C18H19NO4 B283496 4-{[2-(Allyloxy)-3-methoxybenzyl]amino}benzoic acid](/img/structure/B283496.png)
4-{[2-(Allyloxy)-3-methoxybenzyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[2-(Allyloxy)-3-methoxybenzyl]amino}benzoic acid, also known as AMBn, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzoic acid derivatives and has been found to exhibit various biological activities such as antitumor, anti-inflammatory, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 4-{[2-(Allyloxy)-3-methoxybenzyl]amino}benzoic acid is not fully understood. However, studies have suggested that it exerts its biological activities by modulating various signaling pathways. For example, 4-{[2-(Allyloxy)-3-methoxybenzyl]amino}benzoic acid has been found to activate the caspase pathway, which leads to apoptosis in cancer cells. Additionally, 4-{[2-(Allyloxy)-3-methoxybenzyl]amino}benzoic acid has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-{[2-(Allyloxy)-3-methoxybenzyl]amino}benzoic acid has been found to exhibit various biochemical and physiological effects. Studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway. Additionally, 4-{[2-(Allyloxy)-3-methoxybenzyl]amino}benzoic acid has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, 4-{[2-(Allyloxy)-3-methoxybenzyl]amino}benzoic acid has been found to exhibit antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-{[2-(Allyloxy)-3-methoxybenzyl]amino}benzoic acid in lab experiments is that it exhibits a wide range of biological activities. This makes it a versatile compound that can be used in various research fields such as cancer research, inflammation research, and microbiology research. Additionally, 4-{[2-(Allyloxy)-3-methoxybenzyl]amino}benzoic acid is relatively easy to synthesize, which makes it readily available for research purposes.
One of the limitations of using 4-{[2-(Allyloxy)-3-methoxybenzyl]amino}benzoic acid in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its biological activities. Additionally, 4-{[2-(Allyloxy)-3-methoxybenzyl]amino}benzoic acid has been found to exhibit cytotoxicity towards normal cells at high concentrations, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 4-{[2-(Allyloxy)-3-methoxybenzyl]amino}benzoic acid. One direction is to further investigate its mechanism of action and identify specific signaling pathways that it modulates. This will provide a better understanding of its biological activities and potential therapeutic applications. Additionally, future research could focus on developing derivatives of 4-{[2-(Allyloxy)-3-methoxybenzyl]amino}benzoic acid that exhibit higher potency and selectivity towards cancer cells. Furthermore, research could focus on developing drug delivery systems that specifically target cancer cells, which would reduce the cytotoxicity towards normal cells.
Synthesemethoden
The synthesis of 4-{[2-(Allyloxy)-3-methoxybenzyl]amino}benzoic acid involves the reaction of 2-(allyloxy)-3-methoxybenzaldehyde with 4-aminobenzoic acid in the presence of a catalyst. This reaction results in the formation of 4-{[2-(Allyloxy)-3-methoxybenzyl]amino}benzoic acid as a white solid with a melting point of 246-248°C. The purity of the synthesized compound can be checked using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Wissenschaftliche Forschungsanwendungen
4-{[2-(Allyloxy)-3-methoxybenzyl]amino}benzoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Studies have shown that 4-{[2-(Allyloxy)-3-methoxybenzyl]amino}benzoic acid induces apoptosis in cancer cells by activating the caspase pathway. Additionally, 4-{[2-(Allyloxy)-3-methoxybenzyl]amino}benzoic acid has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Eigenschaften
Molekularformel |
C18H19NO4 |
|---|---|
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
4-[(3-methoxy-2-prop-2-enoxyphenyl)methylamino]benzoic acid |
InChI |
InChI=1S/C18H19NO4/c1-3-11-23-17-14(5-4-6-16(17)22-2)12-19-15-9-7-13(8-10-15)18(20)21/h3-10,19H,1,11-12H2,2H3,(H,20,21) |
InChI-Schlüssel |
SKGMDYGVFXGBIS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OCC=C)CNC2=CC=C(C=C2)C(=O)O |
Kanonische SMILES |
COC1=CC=CC(=C1OCC=C)CNC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-tert-butyl-2-(2-chloro-6-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B283415.png)
![N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B283416.png)
![N-[2-(allyloxy)-3-methoxybenzyl]-N-(3,4-dichlorophenyl)amine](/img/structure/B283418.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-N-(4-bromophenyl)amine](/img/structure/B283419.png)
![(2-Allyloxy-3-ethoxy-benzyl)-(1H-[1,2,4]triazol-3-yl)-amine](/img/structure/B283422.png)
![N-[2-(allyloxy)benzyl]-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B283424.png)
![N-benzyl-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B283426.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-N-cyclohexylamine](/img/structure/B283427.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-N-(3-chloro-4-fluorophenyl)amine](/img/structure/B283431.png)
![2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide](/img/structure/B283432.png)

![N~1~-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B283435.png)
![N~1~-[2-(allyloxy)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B283437.png)
![N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(tert-butyl)amine](/img/structure/B283438.png)